4-hydrazinylbenzenesulfonamide Hydrochloride
Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the synthesis of N-arylpyrazole derivatives . These derivatives have shown promising cytotoxicity against various human tumor cell lines
Cellular Effects
N-arylpyrazole derivatives synthesized from this compound have shown promising cytotoxicity against various human tumor cell lines, including MCF-7, Hela, and A549 . This suggests that 4-Hydrazinylbenzenesulfonamide Hydrochloride may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of N-arylpyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in acetic acid . The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylbenzenesulfonamide Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions to form various substituted benzenesulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, hydrazine derivatives, and substituted benzenesulfonamides .
Scientific Research Applications
4-Hydrazinylbenzenesulfonamide Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Hydrazinylbenzenesulfonamide Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydrazinylbenzenesulfonamide Hydrochloride include:
- 4-Chlorophenylhydrazine Hydrochloride
- 4-Sulfonamidophenylhydrazine Hydrochloride
- 4-Hydrazinobenzenesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which allows it to participate in a unique set of chemical reactions and exhibit distinct biological activities. Its versatility in various scientific research applications also highlights its uniqueness .
Properties
IUPAC Name |
4-hydrazinylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEURONJLPUALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939095 | |
Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17852-52-7, 27918-19-0 | |
Record name | 4-Hydrazinylbenzenesulfonamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17852-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27918-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Sulfamoylpheny)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Sulfamoylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Hydrazinobenzenesulfonamide hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D634JG95C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-Hydrazinylbenzenesulfonamide Hydrochloride highlighted in the provided research?
A: The research primarily focuses on using this compound as a reagent in synthesizing a series of novel 4-(3,5-diaryl substituted)-4,5-dihydro-1H-pyrazol-1-yl) benzene sulfonamides. [] These newly synthesized compounds exhibit promising anti-inflammatory activity. []
Q2: What synthetic advantages does the use of ultrasound offer in these reactions?
A: Utilizing ultrasound irradiation in synthesizing these pyrazole derivatives provides several benefits compared to conventional methods. These advantages include: []
Q3: Beyond anti-inflammatory activity, are there other potential applications for compounds derived from this compound?
A: While the provided research focuses on anti-inflammatory properties, the presence of a sulfonarylhydrazinylidene group in similar compounds suggests potential for a broader range of biological activities. [] Further research is needed to explore these possibilities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.